molecular formula C12H25N3O B4766112 N-(SEC-BUTYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(SEC-BUTYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B4766112
M. Wt: 227.35 g/mol
InChI Key: GIWKRNYIMSJXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-Butyl)-N'-(2-piperidinoethyl)urea is a urea derivative characterized by a sec-butyl group attached to one nitrogen atom and a 2-piperidinoethyl group (a piperidine ring linked via an ethyl chain) on the adjacent nitrogen. Urea compounds are widely utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-butan-2-yl-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-11(2)14-12(16)13-7-10-15-8-5-4-6-9-15/h11H,3-10H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWKRNYIMSJXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of sec-butylamine with 2-piperidinoethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(SEC-BUTYL)-N’-(2-PIPERIDINOETHYL)UREA may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-(SEC-BUTYL)-N’-(2-PIPERIDINOETHYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-(sec-butyl)-N'-(2-piperidinoethyl)urea and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
This compound* C₁₂H₂₄N₄O 264.35 (calc.) sec-Butyl, 2-piperidinoethyl Not available Hypothetical: Drug intermediates, catalysts
N-(sec-Butyl)-N'-phenylurea C₁₁H₁₆N₂O 192.26 sec-Butyl, phenyl 15054-55-4 Polymer synthesis, intermediates
N-(sec-Butyl)-N'-cyclohexylurea C₁₁H₂₂N₂O 198.31 sec-Butyl, cyclohexyl 60392-18-9 Material science, agrochemicals
1-sec-Butyl-3-(4-chlorophenyl)urea C₁₁H₁₅ClN₂O 242.70 sec-Butyl, 4-chlorophenyl 400839-33-0 Pesticide precursor
N-(sec-Butyl)urea C₅H₁₂N₂O 116.16 sec-Butyl (single substituent) 689-11-2 Polymer production, catalysts, antimicrobial agents

Functional Group Impact on Properties

  • Piperidinoethyl vs. In contrast, phenyl or chlorophenyl substituents (e.g., 1-sec-butyl-3-(4-chlorophenyl)urea) increase hydrophobicity, favoring pesticidal applications .
  • Cyclohexyl vs. Piperidinoethyl: Cyclohexyl groups (e.g., N-(sec-butyl)-N'-cyclohexylurea) confer rigidity and lipophilicity, useful in materials science, whereas the piperidinoethyl group may enable interactions with biological targets .

Research Findings and Challenges

  • Synthetic Routes: While N-(sec-butyl)-N'-phenylurea and its analogs are synthesized via urea coupling reactions , the piperidinoethyl variant likely requires multi-step procedures involving ethylenediamine and piperidine intermediates.
  • However, N-(sec-butyl)urea demonstrates bacterial growth inhibition , suggesting possible shared mechanisms.
  • Contradictions in CAS Numbers : For 1-sec-butyl-3-(4-chlorophenyl)urea, conflicting CAS numbers (400839-33-0 vs. 5154-41-6) may indicate isomeric forms or registry errors, requiring verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(SEC-BUTYL)-N'-(2-PIPERIDINOETHYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(SEC-BUTYL)-N'-(2-PIPERIDINOETHYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.